Levonordefrin

Catalog No.
S532983
CAS No.
829-74-3
M.F
C9H13NO3
M. Wt
183.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levonordefrin

CAS Number

829-74-3

Product Name

Levonordefrin

IUPAC Name

4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

InChI

InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m0/s1

InChI Key

GEFQWZLICWMTKF-CDUCUWFYSA-N

SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

3,4 Dihydroxynorephedrine, 3,4-Dihydroxynorephedrine, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,R*)-(+,-)-Isomer, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,S*)-(+-)-Isomer, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,R*), (R*,R*)-Isomer, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,S*), (R*,R*)-Isomer, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,R*)-Isomer, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,S*)-Isomer, alpha Methylnoradrenaline, alpha Methylnorepinephrine, alpha-Methylnoradrenaline, alpha-Methylnorepinephrine, Cobefrine, Corbadrine, Hydrochloride, Nordefrin, Levonordefrin, Methylnorepinephrine, Neo Cobefrin, Neo-Cobefrin, NeoCobefrin, Nordefrin, Nordefrin Hydrochloride, Nordefrin Hydrochloride, (R*,R*)-(+,-)-Isomer, Nordefrin Hydrochloride, (R*,S*)-(+,-)-Isomer, Nordefrin Tartrate, (R*,R*), (R*,R*) Isomer, Nordefrin Tartrate, (R*,S*), (R*,R*) Isomer, Nordefrin, (R*,R*)-Isomer, Nordefrin, (R*,S*)-Isomer, Norephrine

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N

Description

The exact mass of the compound Levonordefrin is 183.0895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757084. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Norepinephrine. It belongs to the ontological category of catecholamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Neurotransmission and Pharmacology

Levonordefrin acts as a neurotransmitter in the central and peripheral nervous system. Researchers use it to study various aspects of neurotransmission, including:

  • Synaptic function: Levonordefrin's interaction with specific receptors in the brain helps scientists understand how information is relayed between neurons ()
  • Regulation of behavior and mood: Studies investigate how levonordefrin levels influence emotions, cognition, and reward pathways in the brain ()
  • Development of new drugs: By understanding how levonordefrin interacts with the nervous system, researchers can develop medications targeting specific receptors for treatment of neurological and psychiatric disorders ()

Investigating Cardiovascular Physiology

Levonordefrin has a potent vasoconstrictive effect, meaning it causes blood vessels to narrow. This property makes it valuable for studying cardiovascular function, including:

  • Blood pressure regulation: Researchers use levonordefrin to understand how the nervous system influences blood pressure control mechanisms ()
  • Heart function: Studies examine how levonordefrin affects heart rate, contractility, and overall cardiac performance ()
  • Modeling cardiovascular diseases: Levonordefrin can be used to create experimental models of diseases like hypertension, helping researchers understand disease mechanisms and develop new therapies ()

Studying Stress and Anxiety Responses

Levonordefrin release increases in response to stress. Researchers use it to investigate the:

  • Neural basis of stress: Studies explore how levonordefrin levels and specific brain regions contribute to the body's stress response ()
  • Mechanisms of anxiety disorders: Research examines how dysregulation of levonordefrin systems might be involved in the development and treatment of anxiety ()

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-0.8

Exact Mass

183.0895

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V008L6478D

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used as a topical nasal decongestant and vasoconstrictor in dentistry.

Pharmacology

Levonordefrin is a sympathomimetic amine used as a vasoconstrictor in local anesthetic solutions. It has pharmacologic activity similar to that of Epinephrine but it is more stable than Epinephrine. In equal concentrations, Levonordefrin is less potent than Epinephrine in raising blood pressure, and as a vasoconstrictor.
Levonordefrin is the levoisomer of nordefrin, a synthetic catecholamine and norepinephrine derivative with sympathomimetic and antihypertensive effects. Levonordefrin's antihypertensive effect is exerted through activation of alpha 2-adrenergic receptors in the cardiovascular control center of the CNS thereby suppressing the sympathetic output from the brain and subsequently lowering blood pressure. Levonordefrin binds to and activates peripheral alpha 2- adrenergic receptors, thereby causing vasoconstriction.

MeSH Pharmacological Classification

Vasoconstrictor Agents

Mechanism of Action

It is designed to mimic the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa. Here it can, therefore, cause vasoconstriction.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant

Irritant

Other CAS

74812-63-8
829-74-3

Wikipedia

Levonordefrin

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Lawaty I, Drum M, Reader A, Nusstein J. A prospective, randomized, double-blind comparison of 2% mepivacaine with 1 : 20,000 levonordefrin versus 2% lidocaine with 1 : 100,000 epinephrine for maxillary infiltrations. Anesth Prog. 2010 Winter;57(4):139-44. doi: 10.2344/0003-3006-57.4.139. PubMed PMID: 21174567; PubMed Central PMCID: PMC3006661.
2: Simone JL, Tortamano N, Armonia PL, Rocha RG. Cardiovascular alterations caused by the administration of 2% mepivacaine HCl with 1:20,000 levonordefrin (Carbocain) in dogs. Braz Dent J. 1997;8(2):85-90. PubMed PMID: 9590931.
3: MOOSE S. Clinical evaluation of levonordefrin in local anesthetics. Oral Surg Oral Med Oral Pathol. 1959 Jul;12(7):838-45. PubMed PMID: 13674683.
4: Guglielmo A, Reader A, Nist R, Beck M, Weaver J. Anesthetic efficacy and heart rate effects of the supplemental intraosseous injection of 2% mepivacaine with 1:20,000 levonordefrin. Oral Surg Oral Med Oral Pathol Oral Radiol Endod. 1999 Mar;87(3):284-93. PubMed PMID: 10102587.
5: Hinkley SA, Reader A, Beck M, Meyers WJ. An evaluation of 4% prilocaine with 1:200,000 epinephrine and 2% mepivacaine with 1:20,000 levonordefrin compared with 2% lidocaine with:100,000 epinephrine for inferior alveolar nerve block. Anesth Prog. 1991 May-Jun;38(3):84-9. PubMed PMID: 1814249; PubMed Central PMCID: PMC2161976.
6: Mito RS, Yagiela JA. Hypertensive response to levonordefrin in a patient receiving propranolol: report of case. J Am Dent Assoc. 1988 Jan;116(1):55-7. PubMed PMID: 3278028.
7: Dreyer AC, Offermeier J. The influence of desipramine on the blood pressure elevation and heart rate stimulation by levonordefrin and felypressin alone and in the presence of local anaesthetics. J Dent Assoc S Afr. 1986 Sep;41(9):615-8. PubMed PMID: 3547776.
8: Robertson VJ, Taylor SE, Gage TW. Quantitative and qualitative analysis of the pressor effects of levonordefrin. J Cardiovasc Pharmacol. 1984 Sep-Oct;6(5):929-35. PubMed PMID: 6209502.
9: Smith RB, High P, Spatz S, Zubrow H. Effects of levonordefrin injection during enflurane anesthesia. J Oral Surg. 1974 Jul;32(7):506-7. PubMed PMID: 4525418.

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